(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid
Description
(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid is an α,β-unsaturated acrylamide derivative characterized by a 3-hydroxyphenyl substituent and an acetamido group conjugated to a carboxylic acid moiety. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 237.21 g/mol. The (E)-stereochemistry denotes the trans-configuration of the double bond, influencing its intermolecular interactions and reactivity. The compound’s 3-hydroxyphenyl group enables hydrogen bonding via its phenolic -OH, while the acetamido and carboxylic acid groups contribute to additional hydrogen-bonding networks, as observed in structurally related acrylamides .
Properties
IUPAC Name |
(E)-2-acetamido-3-(3-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-6,14H,1H3,(H,12,13)(H,15,16)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLOBOOFCSYTKW-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC(=CC=C1)O)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 3-hydroxybenzaldehyde with acetamide in the presence of a base, followed by oxidation to form the desired acrylic acid derivative. Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, saturated acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which (E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid exerts its effects involves interactions with specific molecular targets. For instance, the hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the acetamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between (E)-2-acetamido-3-(3-hydroxyphenyl)acrylic acid and related compounds:
Key Observations:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl): Chlorinated analogs like (Z)-2-acetamido-3-(4-chloro-phenyl)acrylic acid exhibit higher lipophilicity, enhancing substrate-catalyst interactions in hydrogenation reactions . Hydroxy/Methoxy Groups: The 3-hydroxyphenyl and 4-hydroxy-3-methoxyphenyl derivatives form extensive hydrogen-bonding networks, influencing crystal packing and solubility .
Stereochemical Impact :
- The (Z)-isomers (e.g., (Z)-2-acetamido-3-(4-chloro-phenyl)acrylic acid) are preferred in catalytic hydrogenation due to their spatial alignment with chiral catalysts, yielding higher enantiomeric excess (ee) compared to (E)-isomers .
Biological Activity: Hydroxyl and dihydroxybenzoylthio substituents correlate with antioxidant properties, as seen in 2-acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid . The 3-hydroxyphenyl group in the target compound may similarly scavenge free radicals.
Synthetic Methods :
- Enzymatic oxidation (e.g., Ald-DH-BOV/Ald-DH-EC) is employed for chlorinated derivatives , while condensation reactions using nitrobenzaldehydes and diazoacetate yield indole-containing analogs .
Commercial Availability :
- The target compound is listed as discontinued , whereas chlorinated and methoxylated analogs remain available from specialized suppliers .
Biological Activity
(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid, also known as a derivative of phenylalanine, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its structural complexity, featuring an acetamido group and a hydroxyphenyl moiety, which contribute to its interaction with various biological targets. Below is a detailed exploration of its biological activity, including enzyme inhibition, antibacterial properties, and cytotoxicity against cancer cell lines.
Structural Characteristics
- Molecular Formula : C₉H₁₁NO₃
- Key Functional Groups :
- Acetamido Group : Facilitates hydrogen bonding with proteins and enzymes.
- Hydroxyphenyl Group : Engages in π-π stacking interactions that can modulate enzyme and receptor activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The acetamido group enhances binding affinity with biological molecules.
- π-π Interactions : The hydroxyphenyl group influences the conformation and function of target proteins.
1. Enzyme Inhibition
Research indicates that this compound exhibits moderate inhibitory activity against α-chymotrypsin , an enzyme critical for protein digestion. This suggests potential therapeutic applications in developing inhibitors for digestive disorders.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| α-Chymotrypsin | Moderate |
2. Antibacterial Activity
The compound has demonstrated moderate antibacterial effects against several Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further research is warranted to explore its efficacy in drug development.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Streptococcus spp. | Moderate |
3. Cytotoxicity
Studies have shown that this compound may possess cytotoxic properties against various cancer cell lines, positioning it as a candidate for anticancer research.
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung) | 20 | |
| MDA-MB-231 (Breast) | 25 |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- A study investigating the compound's effects on cancer cell lines revealed significant cytotoxicity, suggesting that further exploration could lead to new anticancer therapies.
- The antibacterial properties were evaluated against multiple strains, with promising results indicating effectiveness comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
